Cas no 20532-28-9 (benzothiophen-5-amine)

Benzothiophen-5-amine is a versatile organic compound with significant applications in pharmaceuticals and materials science. Its aromatic structure and nitrogen-containing group confer unique chemical properties, enabling it to act as a building block for diverse chemical syntheses. This compound exhibits excellent stability and reactivity, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials.
benzothiophen-5-amine structure
benzothiophen-5-amine structure
商品名:benzothiophen-5-amine
CAS番号:20532-28-9
MF:C8H7NS
メガワット:149.2129
MDL:MFCD04115381
CID:51572
PubChem ID:288032

benzothiophen-5-amine 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophen-5-amine
    • 5-Aminobenzothiophen
    • 1-BENZOTHIEN-5-YLAMINE HYDROCHLORIDE
    • 1-Benzothiophen-5-amine
    • Benzo[b]thiophen-5-ylamine
    • 1-benzothien-5-ylamine
    • 5-aminobenzothiophene
    • F0817-0001
    • 5-Aminobenzo[b]thiophene
    • benzothiophen-5-amine
    • 5-Aminothionaphthene
    • NSC148327
    • 5-amino-benzo[b]thiophene
    • benzo[b]thiophene-5-ylamine
    • ZUPYTANKWDPRDP-UHFFFAOYSA-N
    • SBB086658
    • BBL102862
    • STL556670
    • VT20317
    • RP01626
    • SDCCGMLS
    • BL000834
    • CHEMBL5185383
    • AMY14613
    • SDCCGMLS-0066058.P001
    • DTXSID40302075
    • MFCD04115381
    • EN300-35142
    • NSC-148327
    • Z119989090
    • SY025228
    • 20532-28-9
    • PS-5246
    • benzothiophen-5-amine;5-Aminobenzo[b]thiophene
    • CS-W005352
    • SCHEMBL760406
    • AKOS000122086
    • CHEBI:194610
    • A814657
    • AC-5191
    • W-206529
    • FT-0600556
    • DB-006948
    • A1H0G
    • MDL: MFCD04115381
    • インチ: 1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
    • InChIKey: ZUPYTANKWDPRDP-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2C([H])=C(C([H])=C([H])C1=2)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 149.03000
  • どういたいしつりょう: 149.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 54.3
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.294
  • ゆうかいてん: 72-75 ºC
  • ふってん: 369.5°C at 760 mmHg
  • フラッシュポイント: 143.2 °C
  • 屈折率: 1.514
  • PSA: 54.26000
  • LogP: 3.06470

benzothiophen-5-amine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険カテゴリコード: 22
  • セキュリティの説明: S24/25
  • 危険物標識: Xn
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
  • セキュリティ用語:S24/25

benzothiophen-5-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

benzothiophen-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1053346-5G
benzothiophen-5-amine
20532-28-9 97%
5g
$180 2024-07-21
Life Chemicals
F0817-0001-0.25g
1-benzothiophen-5-amine
20532-28-9 95%+
0.25g
$50.0 2023-05-18
Life Chemicals
F0817-0001-2.5g
1-benzothiophen-5-amine
20532-28-9 95%+
2.5g
$119.0 2023-05-18
Enamine
EN300-35142-0.05g
1-benzothiophen-5-amine
20532-28-9 95.0%
0.05g
$19.0 2025-03-18
Enamine
EN300-35142-0.1g
1-benzothiophen-5-amine
20532-28-9 95.0%
0.1g
$19.0 2025-03-18
Alichem
A169005512-5g
Benzo[b]thiophen-5-amine
20532-28-9 95%
5g
$254.40 2023-09-02
Life Chemicals
F0817-0001-10g
1-benzothiophen-5-amine
20532-28-9 95%+
10g
$405.0 2023-05-18
Enamine
EN300-36408-2.5g
1-benzothiophen-5-amine
20532-28-9
2.5g
$147.0 2023-02-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PN631-50mg
benzothiophen-5-amine
20532-28-9 95%
50mg
69.0CNY 2021-07-12
Life Chemicals
F0817-0001-5g
1-benzothiophen-5-amine
20532-28-9 95%+
5g
$210.0 2023-05-18

benzothiophen-5-amine 関連文献

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benzothiophen-5-amineに関する追加情報

Properties and Applications of Benzothiophen-5-amine (CAS No. 20532-28-9)

Benzothiophen-5-amine, with the chemical formula C₈H₇NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This compound belongs to the benzothiophene class, characterized by a fused ring system consisting of a benzene ring and a thiophene ring, with an amine functional group at the 5-position. The presence of these aromatic and heteroaromatic rings imparts distinct electronic and steric characteristics, making it a valuable scaffold for various chemical modifications and applications.

The synthesis of benzothiophen-5-amine typically involves multi-step organic reactions, often starting from readily available precursors such as thiophene derivatives or benzothiophene ketones. One common synthetic route involves the reduction of benzothiophen-5-carboxylic acid or its derivatives using appropriate reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst. Alternatively, nucleophilic substitution reactions can be employed to introduce the amine group at the 5-position of the benzothiophene core. The choice of synthetic method depends on factors such as yield, purity, and scalability, which are critical for industrial applications.

From a pharmaceutical perspective, benzothiophen-5-amine has shown promise as a building block for the development of novel therapeutic agents. Its structural motif is closely related to several biologically active compounds, including antiviral, anticancer, and anti-inflammatory drugs. Recent studies have highlighted its potential in inhibiting specific enzymes and receptors involved in disease pathways. For instance, derivatives of benzothiophen-5-amine have been investigated for their ability to modulate kinases and transcription factors, which are key targets in oncology research. The amine group at the 5-position provides a handle for further functionalization, allowing chemists to tailor the compound's pharmacokinetic properties and improve its bioavailability.

In materials science, benzothiophen-5-amine has found applications in the synthesis of advanced polymers and organic electronic materials. Its conjugated aromatic system makes it a suitable candidate for developing conductive polymers used in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. Researchers have explored its incorporation into π-conjugated systems to enhance charge transport properties, which are essential for efficient device performance. Additionally, the sulfur atom in the thiophene ring contributes to steric hindrance and electronic tuning, allowing for fine-tuning of material characteristics such as bandgap energy and solubility.

The chemical stability of benzothiophen-5-amine under various conditions has also been extensively studied. Its resistance to oxidation and hydrolysis makes it a robust intermediate in synthetic chemistry. However, its reactivity with electrophiles and nucleophiles must be carefully controlled to prevent unwanted side reactions. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize its structure and purity. These analytical methods provide insights into its molecular interactions and help ensure that it meets the stringent requirements for pharmaceutical-grade materials.

Recent advancements in computational chemistry have further enhanced our understanding of benzothiophen-5-amine's properties. Molecular modeling studies have revealed detailed insights into its binding modes with biological targets, aiding in the rational design of more effective derivatives. Quantum mechanical calculations have been used to predict its electronic structure and reactivity trends, which are crucial for optimizing synthetic routes. These computational approaches complement experimental work by providing high-resolution structural information without the need for extensive laboratory resources.

The environmental impact of benzothiophen-5-amine has also been considered in recent research. Efforts have been made to develop greener synthetic methods that minimize waste generation and reduce reliance on hazardous reagents. Biocatalytic approaches using enzymes have been explored as an alternative to traditional chemical transformations, offering improved selectivity and sustainability. Such innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

Industrial-scale production of benzothiophen-5-amine requires careful optimization to ensure cost-effectiveness and reproducibility. Process chemists focus on streamlining reaction conditions, improving yields through catalyst recycling, and implementing efficient purification techniques. Continuous flow chemistry has emerged as a promising technology for large-scale synthesis due to its ability to enhance reaction control and scalability while reducing energy consumption.

The versatility of benzothiophen-5-amine as a chemical intermediate underscores its importance across multiple scientific disciplines. Its role in drug discovery continues to evolve with new methodologies emerging from interdisciplinary collaborations between organic chemists, biochemists, and medicinal chemists. Similarly, its applications in materials science are expanding as researchers explore novel ways to leverage its unique structural features for advanced technological solutions.

In conclusion,benzothiophen-5-amine (CAS No. 20532-28-9) is a multifaceted compound with broad utility in pharmaceuticals and materials science. Its synthesis remains an active area of research with ongoing efforts aimed at improving efficiency and sustainability. The continued exploration of its biological activities and material properties promises to yield new insights that will drive innovation across multiple industries.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:20532-28-9)benzothiophen-5-amine
A814657
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):208.0/346.0/759.0